(20R)-5beta-Pregnane-3alpha,17,20-triol
Overview
Description
(20R)-5beta-Pregnane-3alpha,17,20-triol is a steroidal compound with a specific configuration of its hydroxyl groups and stereochemistry. This compound is part of the pregnane family, which includes various biologically active steroids. It is characterized by its three hydroxyl groups located at the 3alpha, 17, and 20 positions, and its 20R configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (20R)-5beta-Pregnane-3alpha,17,20-triol typically involves multiple steps, starting from simpler steroidal precursors. One common method involves the reduction of a suitable ketone precursor using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction conditions often include anhydrous solvents like tetrahydrofuran (THF) or diethyl ether, and the reactions are carried out at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as microbial transformation of steroidal precursors. Specific strains of microorganisms are employed to introduce the desired hydroxyl groups at the 3alpha, 17, and 20 positions. This method is advantageous due to its high selectivity and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions
(20R)-5beta-Pregnane-3alpha,17,20-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to its corresponding diols or alcohols using reducing agents such as NaBH4 or LiAlH4.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like tosyl chloride (TsCl) or thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol at 0°C.
Substitution: TsCl in pyridine at 0°C to room temperature.
Major Products Formed
Oxidation: Formation of 3-keto, 17-keto, or 20-keto derivatives.
Reduction: Formation of diols or alcohols.
Substitution: Formation of tosylates or chlorides.
Scientific Research Applications
(20R)-5beta-Pregnane-3alpha,17,20-triol has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex steroidal compounds.
Biology: Studied for its role in various biological processes, including hormone regulation and signal transduction.
Medicine: Investigated for its potential therapeutic effects in treating hormonal imbalances and other medical conditions.
Industry: Utilized in the production of steroidal drugs and as an intermediate in the synthesis of other bioactive molecules.
Mechanism of Action
The mechanism of action of (20R)-5beta-Pregnane-3alpha,17,20-triol involves its interaction with specific molecular targets, such as steroid hormone receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. The pathways involved include the regulation of gene expression, protein synthesis, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(20S)-5beta-Pregnane-3alpha,17,20-triol: Differing only in the stereochemistry at the 20 position.
(20R)-5alpha-Pregnane-3alpha,17,20-triol: Differing in the configuration at the 5 position.
(20R)-5beta-Pregnane-3beta,17,20-triol: Differing in the configuration at the 3 position.
Uniqueness
(20R)-5beta-Pregnane-3alpha,17,20-triol is unique due to its specific stereochemistry, which influences its biological activity and interactions with molecular targets. This distinct configuration can result in different pharmacological properties compared to its similar compounds.
Properties
IUPAC Name |
(3R,5R,8R,9S,10S,13S,14S,17R)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h13-18,22-24H,4-12H2,1-3H3/t13-,14-,15-,16-,17+,18+,19+,20+,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPADBBISMMJAW-OYMMSLOLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401310183 | |
Record name | 5β-Pregnane-3α,17,20β-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401310183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1165-28-2 | |
Record name | 5β-Pregnane-3α,17,20β-triol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1165-28-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (20R)-5beta-Pregnane-3alpha,17,20-triol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001165282 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5β-Pregnane-3α,17,20β-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401310183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (20R)-5β-pregnane-3α,17,20-triol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.286 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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